molecular formula C126H176N4O28 B1676592 (1R,4S,5'S,6R,6'R,8R,10E,13R,14E,16E,20R,21Z,24S)-6'-ethyl-24-hydroxy-21-hydroxyimino-5',11,13,22-tetramethylspiro[3,7,19-trioxatetracyclo[15.6.1.14,8.020,24]pentacosa-10,14,16,22-tetraene-6,2'-oxane]-2-one;(1R,4S,5'S,6R,6'R,8R,10E,13R,14E,16E,20R,21Z,24S)-24-hydroxy-21-hydroxyimino-5',6',11,13,22-pentamethylspiro[3,7,19-trioxatetracyclo[15.6.1.14,8.020,24]pentacosa-10,14,16,22-tetraene-6,2'-oxane]-2-one CAS No. 129496-10-2

(1R,4S,5'S,6R,6'R,8R,10E,13R,14E,16E,20R,21Z,24S)-6'-ethyl-24-hydroxy-21-hydroxyimino-5',11,13,22-tetramethylspiro[3,7,19-trioxatetracyclo[15.6.1.14,8.020,24]pentacosa-10,14,16,22-tetraene-6,2'-oxane]-2-one;(1R,4S,5'S,6R,6'R,8R,10E,13R,14E,16E,20R,21Z,24S)-24-hydroxy-21-hydroxyimino-5',6',11,13,22-pentamethylspiro[3,7,19-trioxatetracyclo[15.6.1.14,8.020,24]pentacosa-10,14,16,22-tetraene-6,2'-oxane]-2-one

Cat. No.: B1676592
CAS No.: 129496-10-2
M. Wt: 2194.7 g/mol
InChI Key: LKMMLHTWKLEARD-JTSRJRNYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Interceptor Flavor Tabs are a veterinary medication primarily used to prevent heartworm disease and control various intestinal parasites in dogs and cats. The active ingredient in Interceptor Flavor Tabs is milbemycin oxime, which is effective against heartworms, hookworms, roundworms, and whipworms .

Preparation Methods

Synthetic Routes and Reaction Conditions: Milbemycin oxime is synthesized through a series of chemical reactions starting from milbemycin A3 and A4, which are fermentation products of the bacterium Streptomyces hygroscopicus subsp. aureolacrimosus. The synthesis involves the conversion of milbemycin A3 and A4 to their oxime derivatives .

Industrial Production Methods: The industrial production of milbemycin oxime involves large-scale fermentation of Streptomyces hygroscopicus followed by extraction and purification of milbemycin A3 and A4. These compounds are then chemically modified to produce milbemycin oxime, which is formulated into chewable tablets for veterinary use .

Chemical Reactions Analysis

Types of Reactions: Milbemycin oxime undergoes various chemical reactions, including:

    Oxidation: Conversion of milbemycin A3 and A4 to their oxime derivatives.

    Substitution: Introduction of functional groups to enhance its antiparasitic properties.

Common Reagents and Conditions:

    Oxidizing agents: Used in the conversion of milbemycin A3 and A4 to milbemycin oxime.

    Solvents: Organic solvents are used during the extraction and purification processes.

Major Products Formed:

Scientific Research Applications

Chemistry: Milbemycin oxime is studied for its chemical properties and synthesis methods, contributing to the development of new antiparasitic agents.

Biology: Research focuses on the biological activity of milbemycin oxime against various parasites, including its efficacy and safety in different animal species.

Medicine: Milbemycin oxime is used in veterinary medicine to prevent and treat parasitic infections in dogs and cats.

Industry: The production and formulation of milbemycin oxime involve advanced industrial processes, including fermentation, chemical synthesis, and tablet formulation .

Mechanism of Action

Milbemycin oxime works by opening glutamate-sensitive chloride channels in the neurons and muscle cells of invertebrates, leading to hyperpolarization and paralysis of the parasites. This mechanism disrupts the nervous system of the parasites, ultimately causing their death . The molecular targets include the glutamate-gated chloride channels, which are specific to invertebrates and not present in mammals, making the compound safe for use in dogs and cats .

Comparison with Similar Compounds

    Ivermectin: Another antiparasitic agent with a similar mechanism of action but a broader spectrum of activity.

    Selamectin: Used for the prevention of heartworm disease and treatment of various ectoparasites.

    Moxidectin: Effective against a wide range of internal and external parasites.

Uniqueness: Milbemycin oxime is unique in its specific activity against heartworms, hookworms, roundworms, and whipworms, making it a versatile and effective choice for comprehensive parasite control in pets .

Properties

CAS No.

129496-10-2

Molecular Formula

C126H176N4O28

Molecular Weight

2194.7 g/mol

IUPAC Name

(1R,4S,5'S,6R,6'R,8R,10Z,13R,14Z,20R,21Z,24S)-6'-ethyl-24-hydroxy-21-hydroxyimino-5',11,13,22-tetramethylspiro[3,7,19-trioxatetracyclo[15.6.1.14,8.020,24]pentacosa-10,14,16,22-tetraene-6,2'-oxane]-2-one;(1R,4S,5'S,6R,6'R,8R,10Z,13R,14Z,20R,21Z,24S)-24-hydroxy-21-hydroxyimino-5',6',11,13,22-pentamethylspiro[3,7,19-trioxatetracyclo[15.6.1.14,8.020,24]pentacosa-10,14,16,22-tetraene-6,2'-oxane]-2-one

InChI

InChI=1S/2C32H45NO7.2C31H43NO7/c2*1-6-27-21(4)12-13-31(40-27)17-25-16-24(39-31)11-10-20(3)14-19(2)8-7-9-23-18-37-29-28(33-36)22(5)15-26(30(34)38-25)32(23,29)35;2*1-18-7-6-8-23-17-36-28-27(32-35)21(4)14-26(31(23,28)34)29(33)37-25-15-24(10-9-19(2)13-18)39-30(16-25)12-11-20(3)22(5)38-30/h2*7-10,15,19,21,24-27,29,35-36H,6,11-14,16-18H2,1-5H3;2*6-9,14,18,20,22,24-26,28,34-35H,10-13,15-17H2,1-5H3/b2*8-7-,20-10-,23-9?,33-28-;2*7-6-,19-9-,23-8?,32-27-/t2*19-,21-,24+,25-,26-,27+,29+,31+,32+;2*18-,20-,22+,24+,25-,26-,28+,30-,31+/m0000/s1

InChI Key

LKMMLHTWKLEARD-JTSRJRNYSA-N

Isomeric SMILES

CC[C@H]1O[C@]2(O[C@H]3C[C@@H](C2)OC(=O)[C@H]4[C@@]5(C(=C/C=C\[C@@H](C/C(=C\C3)/C)C)CO[C@@H]5/C(=N\O)/C(=C4)C)O)CC[C@@H]1C.CC[C@H]1O[C@]2(O[C@H]3C[C@@H](C2)OC(=O)[C@H]4[C@@]5(C(=C/C=C\[C@@H](C/C(=C\C3)/C)C)CO[C@@H]5/C(=N\O)/C(=C4)C)O)CC[C@@H]1C.C[C@@H]1[C@H](O[C@]2(O[C@H]3C[C@@H](C2)OC(=O)[C@H]4[C@@]5(C(=C/C=C\[C@@H](C/C(=C\C3)/C)C)CO[C@@H]5/C(=N\O)/C(=C4)C)O)CC1)C.C[C@@H]1[C@H](O[C@]2(O[C@H]3C[C@@H](C2)OC(=O)[C@H]4[C@@]5(C(=C/C=C\[C@@H](C/C(=C\C3)/C)C)CO[C@@H]5/C(=N\O)/C(=C4)C)O)CC1)C

SMILES

CCC1C(CCC2(O1)CC3CC(O2)CC=C(CC(C=CC=C4COC5C4(C(C=C(C5=NO)C)C(=O)O3)O)C)C)C.CC1CCC2(CC3CC(O2)CC=C(CC(C=CC=C4COC5C4(C(C=C(C5=NO)C)C(=O)O3)O)C)C)OC1C

Canonical SMILES

CCC1C(CCC2(O1)CC3CC(O2)CC=C(CC(C=CC=C4COC5C4(C(C=C(C5=NO)C)C(=O)O3)O)C)C)C.CCC1C(CCC2(O1)CC3CC(O2)CC=C(CC(C=CC=C4COC5C4(C(C=C(C5=NO)C)C(=O)O3)O)C)C)C.CC1CCC2(CC3CC(O2)CC=C(CC(C=CC=C4COC5C4(C(C=C(C5=NO)C)C(=O)O3)O)C)C)OC1C.CC1CCC2(CC3CC(O2)CC=C(CC(C=CC=C4COC5C4(C(C=C(C5=NO)C)C(=O)O3)O)C)C)OC1C

Appearance

White to off-white solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO, not in water

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

CGA-179246;  CGA 179246;  CGA179246;  Milbemycin A 5-oxime;  Milbemite;  Trifexis;  Milbemycin oxime;  trade name Interceptor.

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(1R,4S,5'S,6R,6'R,8R,10E,13R,14E,16E,20R,21Z,24S)-6'-ethyl-24-hydroxy-21-hydroxyimino-5',11,13,22-tetramethylspiro[3,7,19-trioxatetracyclo[15.6.1.14,8.020,24]pentacosa-10,14,16,22-tetraene-6,2'-oxane]-2-one;(1R,4S,5'S,6R,6'R,8R,10E,13R,14E,16E,20R,21Z,24S)-24-hydroxy-21-hydroxyimino-5',6',11,13,22-pentamethylspiro[3,7,19-trioxatetracyclo[15.6.1.14,8.020,24]pentacosa-10,14,16,22-tetraene-6,2'-oxane]-2-one
Reactant of Route 2
(1R,4S,5'S,6R,6'R,8R,10E,13R,14E,16E,20R,21Z,24S)-6'-ethyl-24-hydroxy-21-hydroxyimino-5',11,13,22-tetramethylspiro[3,7,19-trioxatetracyclo[15.6.1.14,8.020,24]pentacosa-10,14,16,22-tetraene-6,2'-oxane]-2-one;(1R,4S,5'S,6R,6'R,8R,10E,13R,14E,16E,20R,21Z,24S)-24-hydroxy-21-hydroxyimino-5',6',11,13,22-pentamethylspiro[3,7,19-trioxatetracyclo[15.6.1.14,8.020,24]pentacosa-10,14,16,22-tetraene-6,2'-oxane]-2-one
Reactant of Route 3
(1R,4S,5'S,6R,6'R,8R,10E,13R,14E,16E,20R,21Z,24S)-6'-ethyl-24-hydroxy-21-hydroxyimino-5',11,13,22-tetramethylspiro[3,7,19-trioxatetracyclo[15.6.1.14,8.020,24]pentacosa-10,14,16,22-tetraene-6,2'-oxane]-2-one;(1R,4S,5'S,6R,6'R,8R,10E,13R,14E,16E,20R,21Z,24S)-24-hydroxy-21-hydroxyimino-5',6',11,13,22-pentamethylspiro[3,7,19-trioxatetracyclo[15.6.1.14,8.020,24]pentacosa-10,14,16,22-tetraene-6,2'-oxane]-2-one
Reactant of Route 4
(1R,4S,5'S,6R,6'R,8R,10E,13R,14E,16E,20R,21Z,24S)-6'-ethyl-24-hydroxy-21-hydroxyimino-5',11,13,22-tetramethylspiro[3,7,19-trioxatetracyclo[15.6.1.14,8.020,24]pentacosa-10,14,16,22-tetraene-6,2'-oxane]-2-one;(1R,4S,5'S,6R,6'R,8R,10E,13R,14E,16E,20R,21Z,24S)-24-hydroxy-21-hydroxyimino-5',6',11,13,22-pentamethylspiro[3,7,19-trioxatetracyclo[15.6.1.14,8.020,24]pentacosa-10,14,16,22-tetraene-6,2'-oxane]-2-one
Reactant of Route 5
Reactant of Route 5
(1R,4S,5'S,6R,6'R,8R,10E,13R,14E,16E,20R,21Z,24S)-6'-ethyl-24-hydroxy-21-hydroxyimino-5',11,13,22-tetramethylspiro[3,7,19-trioxatetracyclo[15.6.1.14,8.020,24]pentacosa-10,14,16,22-tetraene-6,2'-oxane]-2-one;(1R,4S,5'S,6R,6'R,8R,10E,13R,14E,16E,20R,21Z,24S)-24-hydroxy-21-hydroxyimino-5',6',11,13,22-pentamethylspiro[3,7,19-trioxatetracyclo[15.6.1.14,8.020,24]pentacosa-10,14,16,22-tetraene-6,2'-oxane]-2-one
Reactant of Route 6
Reactant of Route 6
(1R,4S,5'S,6R,6'R,8R,10E,13R,14E,16E,20R,21Z,24S)-6'-ethyl-24-hydroxy-21-hydroxyimino-5',11,13,22-tetramethylspiro[3,7,19-trioxatetracyclo[15.6.1.14,8.020,24]pentacosa-10,14,16,22-tetraene-6,2'-oxane]-2-one;(1R,4S,5'S,6R,6'R,8R,10E,13R,14E,16E,20R,21Z,24S)-24-hydroxy-21-hydroxyimino-5',6',11,13,22-pentamethylspiro[3,7,19-trioxatetracyclo[15.6.1.14,8.020,24]pentacosa-10,14,16,22-tetraene-6,2'-oxane]-2-one

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